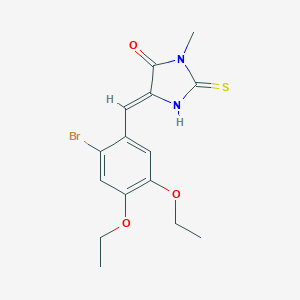
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as an anticancer agent. Studies have shown that 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exhibits cytotoxic effects against cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been studied for its potential use as an antifungal and antibacterial agent.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, studies have suggested that 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone induces apoptosis (programmed cell death) in cancer cells by activating caspase-3, a protein that plays a key role in the apoptotic pathway. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exhibits a range of biochemical and physiological effects. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the migration and invasion of cancer cells, which can prevent their spread to other parts of the body. In addition, 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to induce oxidative stress in cancer cells, which can lead to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its high purity and yield. This makes it easier to obtain and work with in the lab. In addition, 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit low toxicity in normal cells, which makes it a promising candidate for further study. However, one limitation of using 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and other diseases. Another area of interest is the further elucidation of the mechanism of action of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, which could lead to the development of more effective treatments. Finally, the study of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other drugs or therapies could lead to synergistic effects and improved treatment outcomes.
Conclusion
In conclusion, 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-bromo-4,5-diethoxybenzaldehyde with thiosemicarbazide, followed by the addition of methyl iodide. The resulting product is then treated with acetic anhydride to yield 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This method has been reported to yield 5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in good purity and yield.
Propiedades
Nombre del producto |
5-(2-Bromo-4,5-diethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C15H17BrN2O3S |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-4,5-diethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H17BrN2O3S/c1-4-20-12-7-9(10(16)8-13(12)21-5-2)6-11-14(19)18(3)15(22)17-11/h6-8H,4-5H2,1-3H3,(H,17,22)/b11-6- |
Clave InChI |
KWTAMZYNEOZVTL-WDZFZDKYSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C)Br)OCC |
SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=S)N2)C)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
